

Application Notes and Protocols: Quantitative Analysis of Lodoxamide by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lodoxamide-15N2,d2

Cat. No.: B15609611

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Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis and other ocular inflammatory conditions.[1] Its therapeutic action is centered on its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][2] Accurate quantification of Lodoxamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantitative analysis, making it the gold standard for bioanalytical methods.[3] This application note provides a detailed protocol for the quantitative analysis of Lodoxamide in human plasma using a novel isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

This method employs a stable isotope-labeled internal standard (SIL-IS), Lodoxamide-d4, which is chemically identical to the analyte but has a different mass. The SIL-IS is spiked into the plasma sample at a known concentration at the beginning of the sample preparation process. Lodoxamide and its SIL-IS are then co-extracted from the plasma matrix and analyzed by LC-MS/MS. The ratio of the analyte's signal to the SIL-IS signal is used for quantification.

This approach effectively compensates for any analyte loss during sample preparation and for matrix effects during ionization, leading to high accuracy and precision.

Experimental Protocols

Materials and Reagents

- Lodoxamide analytical standard
- Lodoxamide-d4 (stable isotope-labeled internal standard)
- Human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

- Liquid Chromatograph (LC) system capable of binary gradient elution
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 μ m)

Sample Preparation: Solid Phase Extraction (SPE)

- Spiking: To 100 μ L of human plasma, add 10 μ L of Lodoxamide-d4 internal standard solution (1 μ g/mL in methanol).
- Pre-treatment: Add 200 μ L of 0.1% formic acid in water to the plasma sample, vortex for 10 seconds.

- SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute Lodoxamide and Lodoxamide-d4 with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Elution	0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B

Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
MRM Transitions	See Table 1

Table 1: MRM Transitions for Lodoxamide and Lodoxamide-d4

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Lodoxamide	392.0	275.0	100
Lodoxamide-d4	396.0	279.0	100

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and assessing precision, accuracy, matrix effect, and recovery.

Table 2: Calibration Curve for Lodoxamide

Concentration (ng/mL)	Mean Response Ratio (Analyte/IS)	% Accuracy
1	0.012	102.5
5	0.061	98.8
10	0.123	101.2
50	0.618	99.7
100	1.24	100.5
500	6.21	99.1
1000	12.5	98.2
Linear Range	1 - 1000 ng/mL	$r^2 > 0.998$
LLOQ	1 ng/mL	

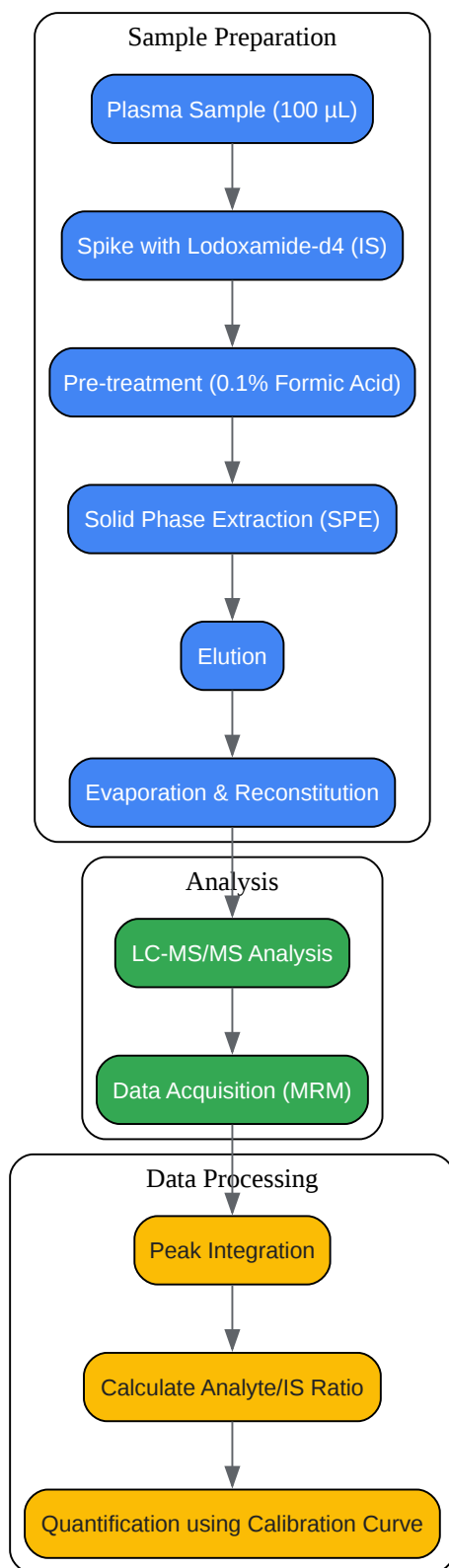
Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%)	Inter-day Precision (%CV, n=18)	Inter-day Accuracy (%)
LLOQ	1	6.8	103.2	8.1	101.5
Low QC	3	5.2	98.9	6.5	99.8
Mid QC	80	4.1	101.5	5.3	100.7
High QC	800	3.5	99.2	4.8	99.5

Table 4: Matrix Effect and Recovery

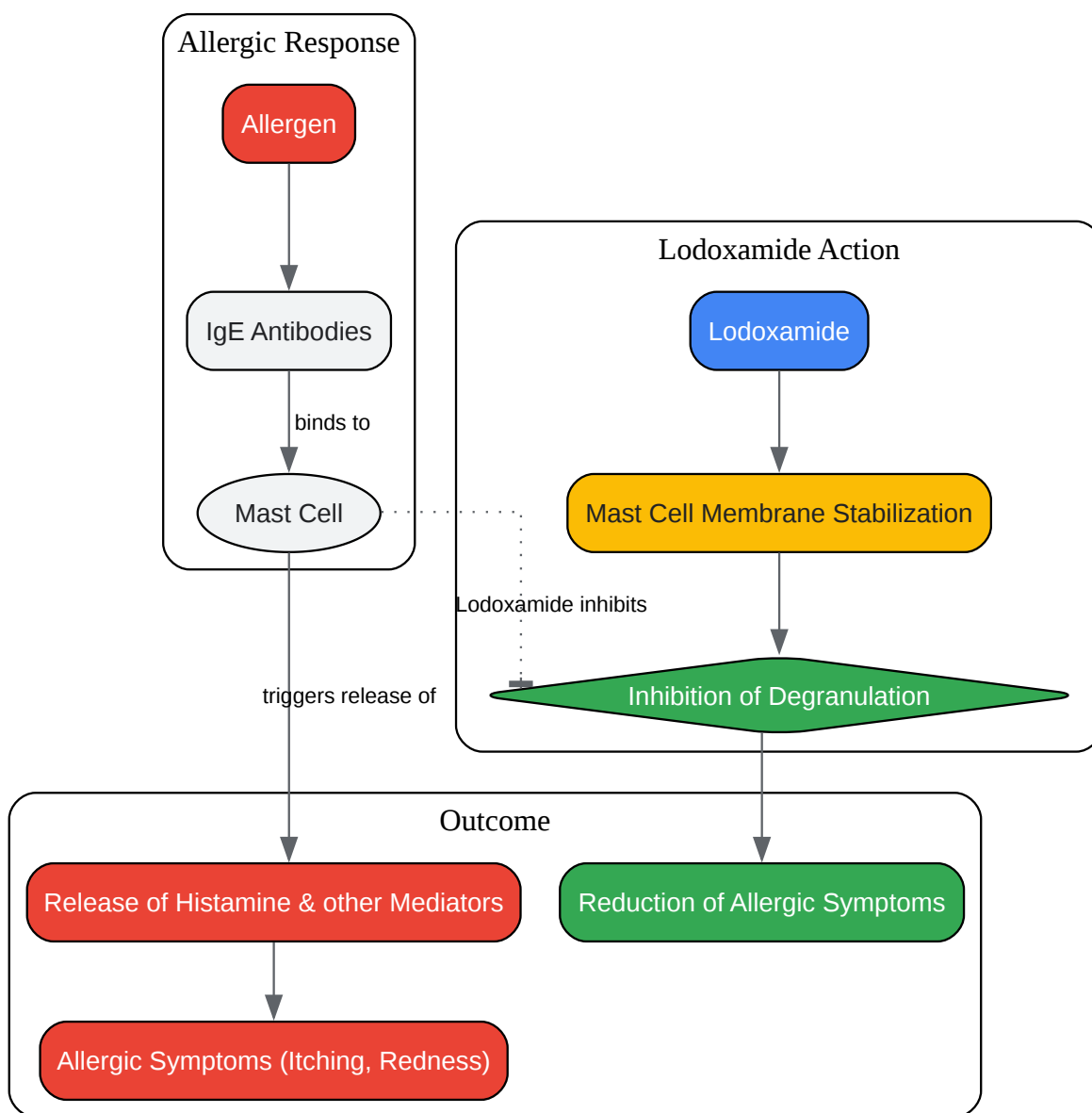
QC Level	Concentration (ng/mL)	Matrix Effect (%)	Recovery (%)
Low QC	3	98.5	92.1
High QC	800	101.2	94.5

Visualizations



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Caption: Experimental workflow for the quantitative analysis of Lodoxamide.



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Caption: Signaling pathway of Lodoxamide's mechanism of action.

Conclusion

This application note describes a robust and reliable isotope dilution LC-MS/MS method for the quantitative analysis of Lodoxamide in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The use of a stable isotope-labeled internal standard ensures high-quality data by compensating for matrix effects and variability in sample preparation. This protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development and clinical application of Lodoxamide.

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